N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
The compound seems to be a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) . The exact structure and properties of this compound would depend on the specific arrangement of these and other functional groups within the molecule .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various techniques. For instance, a compound with a 2,5-dimethylfuran moiety was prepared by the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 1-(2,5-dimethylfuran-3-yl)ethanone under microwave irradiation . Another study reported the synthesis of 3-(2,5-dimethylfuran-3-yl)-pyrazoline derivatives using microwave-assisted techniques .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. For example, a related compound, N-(2,5-dimethylfuran-3-yl)-N-phenylformamide, contains a total of 30 bonds, including 17 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 furane .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. For instance, 2,5-dimethylfuran has been used in the Diels–Alder cycloaddition reaction with ethanol to synthesize p-xylene .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, a related compound, (2,5-dimethylfuran-3-yl)methanol, is a liquid at room temperature .Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
The development and synthesis of pyrazole derivatives involve complex reactions that yield compounds with potential therapeutic applications. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea showcases a mechanism involving ANRORC rearrangement, leading to compounds whose structures were confirmed by X-ray analysis (Ledenyova et al., 2018). Similarly, the synthesis of 2-alkyl-3,4-dimethylfuro[2,3-c] pyrazole-5-carboxamides and their antiallergic activities highlight the process of creating derivatives with lower alkyl groups that exhibit oral activity (Huang et al., 1994).
Biological Activities and Potential Therapeutic Applications
The exploration of pyrazole derivatives extends into evaluating their biological activities. For instance, novel pyrimidiopyrazole derivatives have demonstrated significant in vitro antitumor activity against HepG2 cell lines, showcasing the potential for these compounds in cancer treatment (Fahim et al., 2019). The biological activities of these compounds are often explored through molecular docking and DFT studies, providing insights into their mechanism of action at the molecular level.
Structural and Mechanistic Insights
The structural elucidation and analysis of pyrazole derivatives are critical for understanding their chemical behavior and potential applications. Studies involving the detailed structure elucidation process, such as the work on a new cannabimimetic designer drug with a highly substituted pyrazole skeleton, are essential for identifying the molecular framework and potential pharmacological targets (Girreser et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. For instance, it could be interesting to investigate its potential uses in the synthesis of other complex organic compounds or in various industrial applications .
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-8-6-12(11(4)21-8)13(19)7-16-15(20)14-9(2)17-18(5)10(14)3/h6,13,19H,7H2,1-5H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLLSZAADUVVMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=C(N(N=C2C)C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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